PB131

描述

PB131 是一种选择性、脑渗透性 HDAC6 抑制剂,具有高结合亲和力 (IC50: 1.8 nM)。 它具有强大的抗炎活性,主要用于炎症研究,特别是神经炎症研究 .

属性

分子式 |

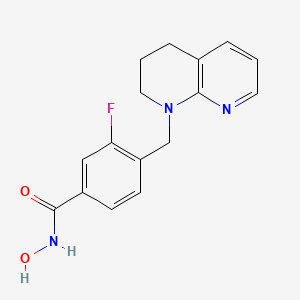

C16H16FN3O2 |

|---|---|

分子量 |

301.31 g/mol |

IUPAC 名称 |

4-(3,4-dihydro-2H-1,8-naphthyridin-1-ylmethyl)-3-fluoro-N-hydroxybenzamide |

InChI |

InChI=1S/C16H16FN3O2/c17-14-9-12(16(21)19-22)5-6-13(14)10-20-8-2-4-11-3-1-7-18-15(11)20/h1,3,5-7,9,22H,2,4,8,10H2,(H,19,21) |

InChI 键 |

IRALAZOBAVZSHO-UHFFFAOYSA-N |

规范 SMILES |

C1CC2=C(N=CC=C2)N(C1)CC3=C(C=C(C=C3)C(=O)NO)F |

产品来源 |

United States |

准备方法

合成路线和反应条件

PB131 的合成涉及从市售原料开始的多步过程。关键步骤包括通过一系列缩合和环化反应形成核心结构。 最终产品在纯化和表征后获得,以确保高纯度和质量 .

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。 该工艺针对产量和成本效益进行了优化,涉及大型反应器和对反应条件的持续监测,以确保最终产品的稳定性和质量 .

化学反应分析

反应类型

PB131 会发生各种化学反应,包括:

氧化: this compound 在特定条件下可以被氧化,形成相应的氧化产物。

还原: 还原反应可以用来修饰 this compound 中存在的官能团。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

主要形成的产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生氧化衍生物,而取代反应可以产生多种取代类似物 .

科学研究应用

PB131 具有广泛的科学研究应用,包括:

化学: 用作工具化合物,研究 HDAC6 抑制及其对各种化学途径的影响。

生物学: 研究其在调节生物过程中的作用,尤其是那些涉及炎症和神经炎症的过程。

医学: 探索其在治疗炎症性疾病和神经退行性疾病中的潜在治疗应用。

工业: 用于开发靶向 HDAC6 的新药和治疗剂.

作用机制

PB131 通过选择性抑制 HDAC6 发挥作用,HDAC6 是一种参与组蛋白和其他蛋白质去乙酰化的酶。这种抑制导致乙酰化蛋白质的积累,这可以调节各种细胞过程。 涉及的分子靶标和途径包括基因表达调节、蛋白质稳定性和细胞信号通路 .

相似化合物的比较

类似化合物

Tubastatin A: 另一种选择性 HDAC6 抑制剂,具有类似的特性,但化学结构不同。

ACY-1215: 一种选择性 HDAC6 抑制剂,因其抗炎和抗癌特性而被用于研究。

PB131 的独特之处

This compound 独特的特点是其高结合亲和力和脑渗透性,使其特别适用于神经炎症研究。 它强大的抗炎活性及其对 HDAC6 的选择性使其与其他类似化合物区分开来 .

生物活性

The compound 4-(3,4-dihydro-2H-1,8-naphthyridin-1-ylmethyl)-3-fluoro-N-hydroxybenzamide is a derivative of naphthyridine and exhibits promising biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on a review of recent literature.

Molecular Formula

- C : 15

- H : 16

- F : 1

- N : 2

- O : 1

Structural Characteristics

The structure consists of a naphthyridine core with a hydroxylamine substituent, contributing to its pharmacological properties. The presence of a fluorine atom enhances its lipophilicity, potentially improving membrane permeability.

This compound interacts with various biological targets, primarily through modulation of enzyme activity and receptor binding. Its mechanism involves:

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain kinases involved in cell signaling pathways.

- Receptor Interaction : The compound acts as an antagonist at specific G protein-coupled receptors (GPCRs), which play crucial roles in numerous physiological processes.

Pharmacological Effects

Research indicates that the compound exhibits several pharmacological activities:

- Antitumor Activity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has been observed to reduce inflammation markers in animal models, indicating potential use in treating inflammatory diseases.

- Neuroprotective Properties : Preliminary studies suggest that it may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative conditions.

In Vitro Studies

A series of studies have evaluated the cytotoxic effects of this compound on different cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 8.0 | |

| A549 (Lung Cancer) | 15.0 |

These results indicate significant potency against these cancer types, warranting further investigation into its mechanism and potential therapeutic applications.

In Vivo Studies

Animal models have been utilized to assess the anti-inflammatory effects:

- A study involving rats with induced paw edema showed a reduction in swelling by approximately 30% after administration of the compound compared to control groups.

Toxicology and Safety Profile

Toxicological assessments reveal that the compound has a favorable safety profile with no significant acute toxicity observed in rodent models at therapeutic doses. Long-term studies are necessary to fully establish its safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。